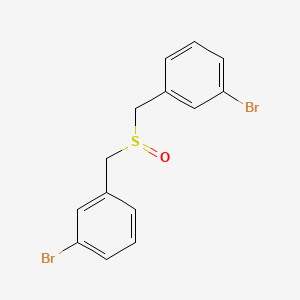
3,3'-(Sulfinylbis(methylene))bis(bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Sulfinylbis(methylene))bis(bromobenzene) is an organic compound with the molecular formula C14H12Br2OS It is characterized by the presence of two bromobenzene rings connected via a sulfinyl group and methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) typically involves the reaction of bromobenzene derivatives with sulfinyl-containing reagents. One common method is the reaction of 3-bromobenzyl chloride with sodium sulfinylmethane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Sulfinylbis(methylene))bis(bromobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran (THF).
Major Products
Oxidation: 3,3’-(Sulfonybis(methylene))bis(bromobenzene)
Reduction: 3,3’-(Sulfanylbis(methylene))bis(bromobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the bromobenzene rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Sulfonybis(methylene))bis(bromobenzene): Similar structure but with a sulfone group instead of a sulfinyl group.
3,3’-(Sulfanylbis(methylene))bis(bromobenzene): Contains a sulfide group instead of a sulfinyl group.
3,3’-(Sulfinylbis(methylene))bis(3-methyloxetane): Features oxetane rings instead of bromobenzene rings.
Uniqueness
3,3’-(Sulfinylbis(methylene))bis(bromobenzene) is unique due to its specific combination of bromobenzene rings and a sulfinyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H12Br2OS |
|---|---|
Poids moléculaire |
388.1 g/mol |
Nom IUPAC |
1-bromo-3-[(3-bromophenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C14H12Br2OS/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
Clé InChI |
QNAILQSUSXUPDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CS(=O)CC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


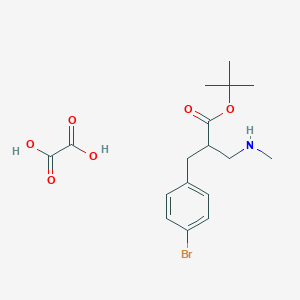

![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
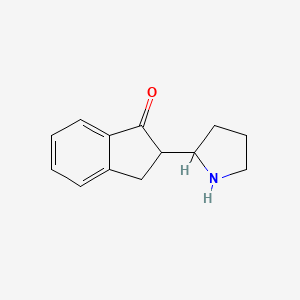


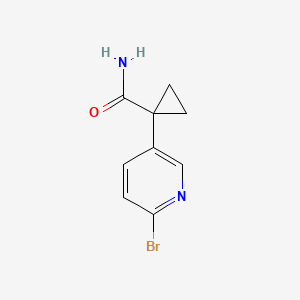
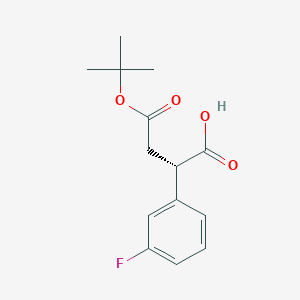
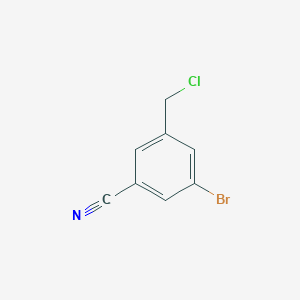
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)
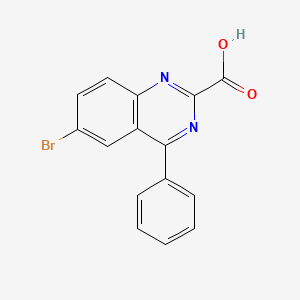
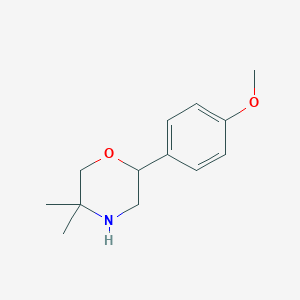
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
